An In-depth Technical Guide to 2-Chloro-5-methoxy-3-methylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-methoxy-3-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxy-3-methylpyridine is a substituted pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of chloro, methoxy, and methyl functional groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The presence of a chlorine atom at the 2-position, activated by the electron-donating methoxy group and the steric influence of the methyl group, allows for a range of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, reactivity, and applications of 2-Chloro-5-methoxy-3-methylpyridine, with a focus on its role in the development of novel therapeutic agents and crop protection agents.
Chemical and Physical Properties
2-Chloro-5-methoxy-3-methylpyridine, with the CAS number 74650-70-7, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [3][4] |
| Molecular Weight | 157.60 g/mol | [3][4] |
| CAS Number | 74650-70-7 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | Ambient | [3] |
Structural Information:
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IUPAC Name: 2-chloro-5-methoxy-3-methylpyridine
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SMILES: COc1cc(C)cnc1Cl
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InChI Key: GHLYOKOAECDWQL-UHFFFAOYSA-N[3]
Spectroscopic Data
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the substituents.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the attached atoms (Cl, O, N) and the aromatic system.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.
Synthesis of 2-Chloro-5-methoxy-3-methylpyridine
A key synthetic route to 2-Chloro-5-methoxy-3-methylpyridine involves the methylation of 2-chloro-5-hydroxy-3-methylpyridine.[6]
Protocol: Methylation of 2-chloro-5-hydroxy-3-methylpyridine [6]
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Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) (150 mL), sodium hydride (NaH) (50% dispersion in oil, 4.0 g, 0.08 mol), and 2-chloro-5-hydroxy-3-methylpyridine (11.7 g, 0.08 mol).
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Reaction Conditions: Stir the solution at 0-5 °C.
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Work-up and Purification: (Details of the work-up and purification would typically follow, including quenching the reaction, extraction, and purification by methods such as distillation or chromatography to isolate the final product, 2-Chloro-5-methoxy-3-methylpyridine).
Diagram: Synthesis of 2-Chloro-5-methoxy-3-methylpyridine
Caption: Synthetic pathway to 2-Chloro-5-methoxy-3-methylpyridine.
Chemical Reactivity and Applications
The reactivity of 2-Chloro-5-methoxy-3-methylpyridine is primarily dictated by the chloro substituent at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution and serves as a handle for various transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position can be displaced by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities onto the pyridine scaffold. The electron-donating methoxy group at the 5-position can influence the rate and regioselectivity of these reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
2-Chloro-5-methoxy-3-methylpyridine is an excellent substrate for a range of palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
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Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a boronic acid or ester, providing access to a wide array of aryl- or vinyl-substituted pyridines.
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Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling 2-Chloro-5-methoxy-3-methylpyridine with a variety of primary and secondary amines. This is a particularly important reaction in medicinal chemistry for the synthesis of pharmacologically active aminopyridine derivatives.
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Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of alkynylpyridines.
Applications in Drug Discovery and Agrochemicals
Substituted pyridines are prevalent structural motifs in a vast number of pharmaceuticals and agrochemicals. 2-Chloro-5-methoxy-3-methylpyridine serves as a key intermediate in the synthesis of these bioactive molecules.
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Kinase Inhibitors: The aminopyridine scaffold, readily accessible from 2-Chloro-5-methoxy-3-methylpyridine via Buchwald-Hartwig amination, is a common core in many kinase inhibitors used in cancer therapy.[7] The specific substitution pattern of the starting material allows for fine-tuning of the inhibitor's potency and selectivity.
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Agrochemicals: This compound is a valuable building block for the synthesis of novel herbicides and insecticides.[5] The pyridine ring is a well-established toxophore in many commercially successful pesticides.[8][9]
Diagram: Reactivity of 2-Chloro-5-methoxy-3-methylpyridine
Caption: Common chemical transformations of 2-Chloro-5-methoxy-3-methylpyridine.
Safety and Handling
2-Chloro-5-methoxy-3-methylpyridine is classified as an irritant.[4] Appropriate safety precautions must be taken when handling this compound.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
2-Chloro-5-methoxy-3-methylpyridine is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemical development. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular scaffolds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and development of novel bioactive compounds. As with all chemical reagents, proper safety precautions must be strictly adhered to during its handling and use.
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Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available from: [Link]
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European Patent Office. Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Available from: [Link]
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SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Available from: [Link]
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PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]
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PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]
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PubChem. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152. Available from: [Link]
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